molecular formula C15H30N2O3 B13956006 tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate

tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13956006
M. Wt: 286.41 g/mol
InChI Key: ANWCWEFIEBZWBC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a hydroxypropyl group attached to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group is added via a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of the ethylamino and hydroxypropyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in specific reactions and interactions that may not be possible with similar compounds lacking these groups.

Properties

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

IUPAC Name

tert-butyl 4-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O3/c1-5-16-13(8-11-18)12-6-9-17(10-7-12)14(19)20-15(2,3)4/h12-13,16,18H,5-11H2,1-4H3

InChI Key

ANWCWEFIEBZWBC-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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